molecular formula C14H18BrN5O2 B11792323 Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate

Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate

Cat. No.: B11792323
M. Wt: 368.23 g/mol
InChI Key: LNDHCQVJHSVHJE-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazines.

Scientific Research Applications

Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H18BrN5O2

Molecular Weight

368.23 g/mol

IUPAC Name

ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C14H18BrN5O2/c1-3-22-14(21)10-8-20-9-11(15)17-13(12(20)16-10)19-6-4-18(2)5-7-19/h8-9H,3-7H2,1-2H3

InChI Key

LNDHCQVJHSVHJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)N3CCN(CC3)C)Br

Origin of Product

United States

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